molecular formula C17H18ClN5O2 B2693582 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide CAS No. 863447-76-1

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2693582
CAS No.: 863447-76-1
M. Wt: 359.81
InChI Key: XCFJDHYBYISOGZ-UHFFFAOYSA-N
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Description

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a tert-butyl group and a chlorophenyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core, is a key step . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the tert-butyl group and the chlorophenyl moiety can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide (CAS Number: 899995-37-0) has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The molecular formula is C16H16ClN5O2C_{16}H_{16}ClN_{5}O_{2} with a molecular weight of 345.78 g/mol. The compound features a tert-butyl group and a chlorophenyl moiety that contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, suggesting that derivatives of this class could serve as potential anti-tubercular agents . The specific compound under discussion has not been directly tested against this pathogen; however, its structural analogs have shown promising results.

The mechanism by which this compound may exert its effects involves interaction with various molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to modulate enzyme activity and receptor interactions, potentially leading to inhibition or activation of specific biochemical pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The pyrazolo[3,4-d]pyrimidine core can be synthesized through cyclization reactions under acidic or basic conditions. The tert-butyl group is introduced via alkylation methods, while the chlorophenyl acetamide moiety can be formed through amide bond formation techniques.

Comparative Studies

A comparative analysis of similar compounds reveals that variations in substituents significantly influence biological activity. For example:

Compound NameStructureBiological ActivityIC50 (μM)
Compound ASimilar structure with different substituentsAnti-inflammatory54.65 (diclofenac standard)
Compound BRelated pyrazole derivativeAntimicrobial against M. tuberculosis1.35 - 2.18

These findings suggest that the biological activities of pyrazolo[3,4-d]pyrimidines can vary widely based on structural modifications.

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-17(2,3)23-15-13(8-20-23)16(25)22(10-19-15)9-14(24)21-12-6-4-5-11(18)7-12/h4-8,10H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFJDHYBYISOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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